molecular formula C7H14O2 B089442 4-Methoxy-4-methyl-2-pentanone CAS No. 107-70-0

4-Methoxy-4-methyl-2-pentanone

Cat. No. B089442
CAS RN: 107-70-0
M. Wt: 130.18 g/mol
InChI Key: KOKPBCHLPVDQTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Methoxy-4-methyl-2-pentanone involves multiple steps and methods. For instance, Rajender Sharma et al. (1996) synthesized a compound, 4-p-Methoxy-phenylimino-3-hydroxyimino-2-pentanone, characterized by spectroscopic and X-ray structural studies, highlighting the synthesis complexity of such molecules (Sharma et al., 1996). Additionally, Mao-Jing Wu (2013) reported the synthesis of a related compound, showcasing the diverse synthetic routes possible for this class of compounds (Wu, 2013).

Molecular Structure Analysis

The molecular structure of 4-Methoxy-4-methyl-2-pentanone and related compounds has been extensively studied. For example, the research by Sharma et al. demonstrated the molecule's crystalline structure, providing insights into its geometric isomerism and conjugation properties through spectroscopic and X-ray data (Sharma et al., 1996).

Chemical Reactions and Properties

The chemical behavior of 4-Methoxy-4-methyl-2-pentanone under various conditions reveals its reactivity and potential for chemical transformations. R. Kaiser et al. (2019) studied the kinetics of reactions involving 4-methyl-2-pentanone, providing valuable data on its reactivity with hydroxyl radicals, indicative of its behavior in more complex chemical environments (Kaiser et al., 2019).

Physical Properties Analysis

The physical properties of 4-Methoxy-4-methyl-2-pentanone, such as boiling point, melting point, and solubility, are crucial for its application in various chemical processes. While specific studies on these properties were not directly found, understanding the physical properties is essential for handling and applying this compound in practical scenarios.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the applications and safety measures for handling 4-Methoxy-4-methyl-2-pentanone. Studies like those conducted by R. Kaiser et al. provide insights into its reactivity, which is fundamental for predicting its behavior in synthetic and natural environments (Kaiser et al., 2019).

Scientific Research Applications

  • Radioligand Synthesis for PET Imaging : Matarrese et al. (1997) discuss the synthesis of [O-methyl-11C]fluvoxamine, a potential serotonin uptake site radioligand, for non-invasive assessment of serotonin uptake sites in the human brain with positron emission tomography (PET) (Matarrese et al., 1997).

  • Entrainers in Azeotropic Separation : Matsuda et al. (2011) evaluated 4-methyl-2-pentanone as an entrainer candidate for the separation of methanol and dimethyl carbonate by extractive distillation (Matsuda et al., 2011).

  • Protonation Thermochemistry : Bouchoux et al. (2005) provided experimental and theoretical insights into the gas-phase basicities of methoxycarbonyl compounds, including 5-methoxy-2-pentanone, for a better understanding of their chemical behavior (Bouchoux et al., 2005).

  • Kinetic Studies in Atmospheric Chemistry : Kaiser et al. (2019) explored the kinetics of reactions of 4-methyl-2-pentanone with hydroxyl radical, providing valuable data for atmospheric chemistry models (Kaiser et al., 2019).

  • Odorant Release in Food Science : Itobe et al. (2009) investigated the release of odorants, including 4-methoxy-2-methyl-2-mercaptobutane, in the context of flavor perception during food consumption (Itobe et al., 2009).

  • Oxidation Reactions in Organic Chemistry : Hamed and Henry (1997) studied the oxidation of specific alcohols using Pd(II) and various nucleophiles, including methoxyl, to produce β-substituted ketones (Hamed & Henry, 1997).

  • Green Tea Quality Analysis : Kumazawa et al. (2005) explored the formation of 4-mercapto-4-methyl-2-pentanone in Japanese green tea and its relationship with tea quality and manufacturing conditions (Kumazawa et al., 2005).

  • Pharmacological Studies : Sondhii et al. (1996) evaluated the anti-inflammatory and analgesic activities of compounds synthesized by the reaction of 4-isothiocyanato-4-methyl-2-pentanone with amines (Sondhii et al., 1996).

  • Liquid-Liquid Equilibrium Studies : Cháfer et al. (2014) investigated the liquid-liquid equilibria of systems involving 4-methyl-2-pentanone, providing insights for separation processes in chemical engineering (Cháfer et al., 2014).

  • Biofuel and Fragrance Production : Li et al. (2015) described the conversion of gamma-valerolactone into methyl 4-methoxypentanoate, a potential liquid biofuel and fragrance, showcasing an application in renewable energy (Li et al., 2015).

  • Metal Extraction and Spectrophotometry : More and Sawant (1994) proposed the use of Isonitroso-4-methyl-2-pentanone for the extraction and photometric determination of palladium (II) (More & Sawant, 1994).

Safety And Hazards

This compound is moderately toxic by ingestion and skin contact, and mildly toxic by inhalation . It is a skin and eye irritant . It is flammable and can react vigorously with oxidizing materials . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

4-methoxy-4-methylpentan-2-one
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InChI

InChI=1S/C7H14O2/c1-6(8)5-7(2,3)9-4/h5H2,1-4H3
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InChI Key

KOKPBCHLPVDQTK-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(C)(C)OC
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Molecular Formula

C7H14O2
Record name 4-METHOXY-4-METHYLPENTAN-2-ONE
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DSSTOX Substance ID

DTXSID2025557
Record name 4-Methoxy-4-methyl-2-pentanone
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Molecular Weight

130.18 g/mol
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Physical Description

4-methoxy-4-methylpentan-2-one appears as a clear colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used as a solvent., Colorless to white liquid; [CHEMINFO] Oily liquid; [MSDSonline], COLOURLESS LIQUID.
Record name 4-METHOXY-4-METHYLPENTAN-2-ONE
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Boiling Point

297 to 325 °F at 760 mmHg (NTP, 1992), 147-163 °C, 160 °C
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Flash Point

141 °F (NTP, 1992), 61 °C, 60 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Water solubility of 280,000 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 28
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Density

Relative density (water = 1): 0.89
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Vapor Density

Relative vapor density (air = 1): 4.49
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Vapor Pressure

2.2 [mmHg], 3.16 mm Hg at 25 °C., Vapor pressure, kPa at 25 °C: 0.42
Record name 4-Methoxy-4-methyl-2-pentanone
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Product Name

4-Methoxy-4-methyl-2-pentanone

Color/Form

WATER-WHITE LIQUID

CAS RN

107-70-0
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Melting Point

-30 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
A Jayaprakash, V Arjunan, S Mohan - Proc Indian Natn Sci Acad, 2013 - hero.epa.gov
… A complete vibrational spectroscopic assignment and analysis of 4-methoxy-4-methyl-2-pentanone has been carried out by using FTIR and FT-Raman spectral data. The fundamental …
Number of citations: 0 hero.epa.gov
N Lorette - The Journal of Organic Chemistry, 1958 - ACS Publications
… Preparation of 4-methoxy-4-methyl-2-pentanone. A stock solution of equal volumes of methanol and mesityl oxide (2.86 moles of methanol per mole of mesityl oxide) was used. …
Number of citations: 7 pubs.acs.org
LR Fedor - Journal of the American Chemical Society, 1969 - ACS Publications
… The courses of the reactions of 4-methoxy-2-butanone (1) and of 4-methoxy-4-methyl-2pentanone (2) were monitored at 225 and … for reactions of 4-methoxy-4-methyl-2pentanone were …
Number of citations: 44 pubs.acs.org
R Neville - The Journal of Organic Chemistry, 1958 - ACS Publications
… Preparation of 4-methoxy-4-methyl-2-pentanone. A stock solution of equal volumes of methanol and mesityl oxide (2.86 moles of methanol per mole of mesityl oxide) was used. …
Number of citations: 14 pubs.acs.org
LR Fedor - Journal of the American Chemical Society, 1969 - ACS Publications
… of the reactions of 4-methoxy-2butanone and of 4-methoxy-4-methyl-2-pentanone were … -5 g (5 X 10-6 M) of 4-methoxy-4-methyl-2pentanone in Vsoo ml of methanol. After reaction the …
Number of citations: 19 pubs.acs.org
SC Rastogi - Archives of Environmental Contamination and …, 1991 - Springer
The contents of organic solvents in 29 samples of printer's inks used for serigraphy have been analyzed by headspace gas chromatography and mass spectrometry. The inks contained …
Number of citations: 24 link.springer.com
TM Brooks, AL Meyer, DH Hutson - Mutagenesis, 1988 - academic.oup.com
Two hydrocarbon solvents (heptane and Special Boiling Point Spirit 100/140) and eight oxygenated solvents [methyl ethyl ketone, methyl isobutyl ketone, diacetone alcohol, di-isobutyl …
Number of citations: 55 academic.oup.com
RA LaFORGE, CR WHITEHEAD… - The Journal of …, 1952 - ACS Publications
… 3-Methyl-4-hexanol-2-one (15), 4-heptanol-2-one (16), 3-methyl-4-heptanol-2-one (17), 5-methyl-4-hexanol-2-one (18), and 4-methoxy-4-methyl-2-pentanone (19) were …
Number of citations: 6 pubs.acs.org
PK Yadav, A Panesar, RM Sharma - Science & Justice, 2021 - Elsevier
Inhalant abuse is a serious and ever-evolving problem for our society. Inhalants are abused more commonly by teenagers and adolescents. Inhalants such as glue, paint thinners, …
Number of citations: 1 www.sciencedirect.com
L Zhang, Z Li, J Li, Y Zhou, Y Yang, Y Tang - Molecules, 2015 - mdpi.com
… This reaction also generates 4-methoxy-4-methyl-2-pentanone, the reaction of which with H 2 S generates 4-mercapto-4-methyl-2-pentanone whose chemical bonds break under its …
Number of citations: 30 www.mdpi.com

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